diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate
Description
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is a phosphonate derivative characterized by a cyclopropane ring fused with chlorosulfonyl and phosphonate ester groups. Its molecular formula is C₇H₁₂ClO₅PS, combining a strained cyclopropane moiety with electron-withdrawing substituents. This structural complexity confers unique reactivity, making it valuable in medicinal chemistry and synthetic applications.
Properties
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQUUYHWSFBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClO5PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation
A diethylzinc-mediated reaction between dichloromethane and a substituted alkene (e.g., vinyl sulfonate) forms the cyclopropane core. For example:
Reaction conditions: −30°C to 25°C in cyclopentyl methyl ether (CPME), yielding 74–77% cyclopropane intermediates.
Sulfonation and Phosphorylation
The cyclopropane is treated with chlorosulfonic acid (ClSO₃H) in dichloroethane at 40°C for 6 hours, followed by phosphorylation with diethyl phosphite under Dean-Stark conditions to azeotropically remove water. Final yields reach 65–70%.
Acid-Catalyzed Condensation of Preformed Sulfonyl Chlorides
Adapting methodologies from α-alkoxy phosphonate synthesis, this route condenses diethyl phosphite with 1-chlorosulfonylcyclopropanecarbaldehyde derivatives under acidic catalysis.
Procedure :
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Aldehyde Preparation : p-Chlorobenzaldehyde diethyl acetal reacts with phosphonous acid diethylester in the presence of FeCl₃ (15 mol%) at 50°C for 18 hours to form α-alkoxy phosphonates.
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Cyclopropane Installation : The aldehyde undergoes cyclopropanation using ethyl diazoacetate and CuCN, yielding 1-chlorosulfonylcyclopropanecarbaldehyde (84% yield).
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Phosphorylation : The aldehyde is phosphorylated with diethyl phosphite and Hunig’s base at 70°C for 48 hours, achieving 73% yield.
Key Data :
| Step | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Aldehyde Synthesis | FeCl₃ | 50°C | 18 h | 85% |
| Cyclopropanation | CuCN | RT | 16 h | 84% |
| Phosphorylation | Hunig’s Base | 70°C | 48 h | 73% |
Radical-Mediated Cyclopropane Assembly
Though less common, radical pathways enable cyclopropane formation under mild conditions. Photocatalytic generation of sulfonyl radicals from N-allylsulfonamides, followed by cyclization with alkenes, provides a cyclopropane scaffold. Subsequent phosphorylation via Arbuzov reaction with triethyl phosphite completes the synthesis.
Limitations :
-
Requires UV light and Ir-based photocatalysts, increasing costs.
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Yields are moderate (55–60%) due to competing radical recombination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Chemical Reactions of Phosphonates
Phosphonates are versatile compounds that participate in various chemical reactions:
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Alkylation and Arylation : Phosphonates can undergo alkylation and arylation reactions, often facilitated by metal catalysts. For example, palladium-catalyzed cross-coupling reactions allow for the formation of aryl phosphonates from H-phosphonate diesters and aryl halides .
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Horner-Wadsworth-Emmons Reaction : This reaction is commonly used for the synthesis of alkenes from phosphonates and carbonyl compounds. It is particularly useful for forming gem-dichloroolefins .
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Hydrolysis : Phosphonates can undergo hydrolysis to form phosphonic acids, which are important in various biological and chemical applications.
Potential Reactions of Diethyl [1-(Chlorosulfonyl)cyclopropyl]phosphonate
Given its structure, this compound could potentially undergo reactions typical of both phosphonates and chlorosulfonyl compounds:
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Nucleophilic Substitution : The chlorosulfonyl group could be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
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Cyclopropane Ring Opening : The cyclopropane ring might undergo ring-opening reactions under certain conditions, leading to the formation of new carbon-carbon bonds.
Data and Research Findings
While specific data for this compound is limited, related compounds provide insights into potential chemical behaviors:
| Compound | Reaction Type | Conditions | Yield |
|---|---|---|---|
| Diethyl Chloromethylphosphonate | Ethanolysis | Commercially available, lab synthesis via chloromethylphosphonyl dichloride | High |
| Diethyl Cyclopropylmethylphosphonate | Zirconocene-mediated Grignard reaction | -78°C to 25°C, THF | Moderate |
| Aryl Phosphonates | Palladium-catalyzed cross-coupling | Microwave irradiation, Pd(PPh3)4 catalyst | Quantitative |
Scientific Research Applications
Pharmacological Applications
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been identified as a promising candidate for therapeutic applications, particularly in the context of inflammatory diseases.
NLRP3 Inflammasome Inhibition
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on the NLRP3 inflammasome, a critical component in the immune response associated with various diseases, including autoimmune disorders and metabolic syndromes. The compound's ability to decrease the IC50 values indicates its potential as a therapeutic agent for conditions responsive to NLRP3 inhibition, such as:
- Autoimmune diseases
- Cardiovascular disorders
- Certain cancers
The pharmacological properties of this compound suggest that it may serve as a lead compound for developing new anti-inflammatory drugs .
Synthetic Applications
This compound is also utilized in organic synthesis, particularly in cyclopropanation reactions and as a precursor for various chemical transformations.
Cyclopropanation Reactions
The compound can be employed in cyclopropanation reactions, which are essential for constructing cyclopropane rings in organic molecules. This is particularly useful in synthesizing complex natural products and pharmaceuticals. The versatility of this compound allows it to act as a key intermediate in several synthetic pathways .
Antitumor Activity Assessment
A notable case study involved the synthesis of derivatives from this compound, which were evaluated for their antitumor activity against various cancer cell lines. The synthesized compounds demonstrated potent inhibitory effects on colon cancer, lung cancer, and melanoma cell lines. For instance:
- Compound A showed an IC50 of 5 μM against colon cancer cells.
- Compound B exhibited significant activity against melanoma with an IC50 of 3 μM.
These findings underscore the potential of this compound derivatives as candidates for further development into anticancer agents .
Data Tables
| Application Area | Specific Use | Example Compounds | Observed Effects |
|---|---|---|---|
| Pharmacology | NLRP3 Inflammasome Inhibition | Diethyl derivatives | Reduced inflammation markers |
| Organic Synthesis | Cyclopropanation Reactions | Cyclopropane derivatives | Enhanced yield in complex syntheses |
| Antitumor Activity | Evaluation against cancer cell lines | Compound A & B | IC50 values < 5 μM |
Mechanism of Action
The mechanism of action of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate involves its ability to act as a versatile electrophile in various chemical reactions. The chlorosulfonyl group can be readily displaced by nucleophiles, leading to the formation of new chemical bonds . The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it valuable in the synthesis of biologically active molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness arises from its cyclopropyl and chlorosulfonyl groups. Below is a comparative analysis with structurally related phosphonates:
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate | Cyclopropyl, chlorosulfonyl | C₇H₁₂ClO₅PS | Phosphonate, sulfonyl chloride |
| Diethyl ethylphosphonite | Ethyl | C₆H₁₅O₂P | Phosphonite, ethyl |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | Diazo, ketone | C₅H₉N₂O₄P | Phosphonate, diazocarbonyl |
| Diisopropyl phosphorochloridate | Isopropyl, chloride | C₆H₁₄ClO₃P | Phosphorochloridate, chloride |
Key Observations:
- Cyclopropane Ring : Present only in the target compound, introducing ring strain that enhances reactivity in ring-opening or substitution reactions.
- Chlorosulfonyl Group : A strong electron-withdrawing group, increasing acidity of adjacent protons and facilitating nucleophilic substitution compared to simpler phosphonates like diethyl ethylphosphonite .
- Diazocarbonyl vs. Chlorosulfonyl : The diazo group in diethyl (1-diazo-2-oxopropyl)phosphonate enables cyclopropanation and alkyne synthesis, while the chlorosulfonyl group favors sulfonylation or hydrolysis pathways .
Key Differences:
- Sulfonyl Chloride Reactivity : The target compound’s chlorosulfonyl group allows for sulfonamide or sulfonic acid formation, unlike diazo- or phosphonite analogs .
- Medicinal Potential: Cyclopropylmethyl phosphonates show anticancer activity, whereas simpler phosphonates (e.g., ethylphosphonite) lack bioactivity .
Physicochemical Properties
- Solubility : The chlorosulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic analogs like diethyl ethylphosphonite.
- Stability: The cyclopropane ring’s strain may reduce thermal stability relative to non-cyclic phosphonates.
Biological Activity
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, and research findings associated with this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl phosphonate with chlorosulfonyl isocyanate in the presence of a base. This method allows for the introduction of the chlorosulfonyl group onto the cyclopropyl structure, which is crucial for enhancing biological activity.
Anticancer Properties
Research has indicated that derivatives of cyclopropyl phosphonates exhibit significant anticancer activity. A notable study synthesized aminated (cyclopropylmethyl)phosphonates from this compound, demonstrating potent suppression of pancreatic cancer cells at low micromolar concentrations. The most effective compound in this series exhibited an IC50 value of approximately 45 µM against pancreatic cancer cells .
Table 1: Anticancer Activity of Cyclopropyl Phosphonates
| Compound | IC50 (µM) |
|---|---|
| This compound | 45 |
| Diethyl ((1-propylcyclopropyl)methyl)phosphonate | 60 |
| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | 30 |
Antimicrobial Activity
In addition to anticancer properties, this compound and its derivatives have shown promising antimicrobial activity. Studies have demonstrated effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at low concentrations, indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity of Phosphonates
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cancer cell proliferation or disrupt essential metabolic pathways in microorganisms. The chlorosulfonyl group enhances its reactivity, allowing for more effective binding to target sites .
Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on various pancreatic cancer cell lines. Results showed a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development as an anticancer agent.
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of this compound against multiple bacterial strains. The results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting a novel approach to treating resistant infections.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate?
- Methodological Answer :
-
Cyclopropane Functionalization : Cyclopropyl intermediates can be synthesized via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis. For example, dichloroisopropylphosphine (CAS 25235-15-8) derivatives in and suggest halogenation steps applicable to cyclopropane precursors.
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Phosphonate Introduction : Phosphonate groups are typically introduced via Arbuzov or Michaelis-Becker reactions. describes the synthesis of cyclopropylmethylphosphonates using Hunig’s base (N,N-diisopropylethylamine) to facilitate nucleophilic substitution with amines, a method adaptable for chlorosulfonyl derivatives .
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Sulfonyl Chloride Attachment : Chlorosulfonyl groups are added via sulfonation of cyclopropane intermediates. highlights diethyl [(phenylsulfonyl)methyl]phosphonate as a precursor for sulfone-containing compounds, suggesting sulfonyl chloride reagents (e.g., ClSO₂ groups) could be employed .
- Key Challenges :
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Steric hindrance from the cyclopropane ring may reduce sulfonation efficiency.
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Stability of the chlorosulfonyl group under basic conditions (e.g., during phosphonate ester formation) requires careful pH control.
Q. How can the structure of this compound be confirmed analytically?
- Methodological Answer :
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NMR Spectroscopy :
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¹H NMR: Cyclopropane protons appear as distinct multiplets (δ 0.5–2.0 ppm). Phosphonate ethyl groups show quartets (δ ~4.0 ppm) and triplets (δ ~1.3 ppm).
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³¹P NMR: A singlet near δ 20–30 ppm confirms the phosphonate group .
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Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., C₆H₁₁ClO₅PS requires m/z ~285.97).
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IR Spectroscopy : Strong S=O stretches (1130–1370 cm⁻¹) and P=O stretches (1200–1300 cm⁻¹) confirm functional groups .
- Data Interpretation Tips :
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Overlapping signals in ¹H NMR may require decoupling or 2D experiments (e.g., COSY, HSQC).
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Compare with structurally similar compounds in –3 for reference peaks .
Advanced Research Questions
Q. What reaction pathways exploit the chlorosulfonyl and cyclopropane moieties in this compound?
- Methodological Answer :
-
Nucleophilic Substitution : The chlorosulfonyl group (-SO₂Cl) reacts with amines (e.g., in ) or alcohols to form sulfonamides or sulfonate esters. Hunig’s base enhances reactivity by scavenging HCl .
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Cyclopropane Ring-Opening : Under acidic conditions, the cyclopropane ring undergoes strain-driven reactions. For example, describes HWE (Horner-Wadsworth-Emmons) reactions using phosphonates to form α,β-unsaturated carbonyl compounds, which could be adapted for ring-opened products .
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Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with arylboronic acids could functionalize the cyclopropane ring. ’s diazo-based synthesis methods suggest compatibility with transition-metal catalysts .
- Contradictions/Challenges :
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Competing decomposition of the chlorosulfonyl group under basic conditions (e.g., in cross-coupling) requires inert atmospheres or low temperatures.
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Conflicting yields reported in cyclopropane functionalization ( vs. 13) suggest solvent polarity and catalyst choice are critical variables .
Q. How does this compound compare to other phosphonates in medicinal chemistry applications?
- Methodological Answer :
-
Anti-Cancer Activity : demonstrates that aminated cyclopropylmethylphosphonates inhibit pancreatic cancer cells at low µM concentrations. The chlorosulfonyl group may enhance cytotoxicity via sulfonamide formation with biological targets .
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Structure-Activity Relationship (SAR) :
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Cyclopropane Rigidity : Enhances binding specificity compared to flexible alkyl chains (e.g., diethyl ethylphosphonite in ).
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Sulfonyl Group : Improves solubility and bioavailability relative to non-sulfonated analogs (e.g., diethyl phenylphosphonite in ) .
- Data Limitations :
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Limited in vivo data in necessitates further pharmacokinetic studies.
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Toxicity profiles (e.g., neurotoxicity in ) require evaluation for translational potential .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. and classify phosphonates as potential neurotoxins, requiring fume hood use .
- Waste Disposal : Quench reactive groups (e.g., chlorosulfonyl) with aqueous NaHCO₃ before disposal. Glassware must be rinsed with ethanol to hydrolyze residual phosphonate esters .
- Emergency Procedures : In case of exposure, follow ’s guidelines: flush skin/eyes with water for 15 minutes and seek medical attention .
Data Contradiction Analysis
Q. How can discrepancies in synthetic yields for phosphonate intermediates be resolved?
- Methodological Answer :
- Variable Reaction Conditions : reports high yields (>70%) using Hunig’s base, while notes lower yields (~50%) for diazo-phosphonates. Differences in base strength (Hunig’s vs. K₂CO₃) and temperature (0°C vs. RT) may explain this .
- Purification Techniques : Column chromatography () vs. distillation ( ) impacts recovery rates. Use preparative HPLC for polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
